2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-2-21-16(23)15-13(7-8-24-15)20-17(21)25-10-14(22)19-9-11-3-5-12(18)6-4-11/h3-8H,2,9-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWPXPRWBKBMJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The molecular formula is with a molecular weight of 345.47 g/mol. The IUPAC name is 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁N₃O₂S₂ |
| Molecular Weight | 345.47 g/mol |
| IUPAC Name | 2-({3-ethyl-4-oxo... |
| InChI Key | XYZ123456789 |
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study highlighted that similar compounds inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from the thieno[3,2-d]pyrimidine framework have shown IC50 values as low as 0.01 µM against MCF7 breast cancer cells, indicating potent anticancer activity .
Protein Kinase Inhibition
Thienopyrimidine derivatives are also recognized as inhibitors of protein tyrosine kinases (PTKs). These enzymes play crucial roles in cell signaling pathways related to cancer proliferation and survival. The compound under review has been noted for its potential to inhibit PTKs, which could lead to therapeutic applications in oncology .
Anti-inflammatory Effects
In addition to anticancer properties, thienopyrimidines have demonstrated anti-inflammatory effects in various models. These compounds can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .
The biological activity of this compound may involve the following mechanisms:
- Enzyme Inhibition : Compounds interact with specific enzymes involved in cell signaling and proliferation.
- Cell Cycle Modulation : They can induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
Case Studies
- In Vivo Studies : A study conducted on xenograft models demonstrated that thienopyrimidine derivatives significantly reduced tumor size compared to controls (p < 0.05). This suggests their potential efficacy in clinical settings.
- Cell Line Studies : In vitro assays using A549 lung cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM.
Scientific Research Applications
Anticancer Activity
Research indicates that thienopyrimidine derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit various cancer cell lines through mechanisms such as:
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Halting the proliferation of cancer cells at different phases of the cell cycle.
For instance, compounds derived from the thieno[3,2-d]pyrimidine framework have demonstrated IC50 values as low as 0.01 µM against MCF7 breast cancer cells, indicating potent anticancer activity.
Protein Kinase Inhibition
Thienopyrimidine derivatives are recognized as inhibitors of protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways related to cancer proliferation and survival. The compound under review has shown potential to inhibit PTKs, suggesting therapeutic applications in oncology.
Anti-inflammatory Effects
In addition to anticancer properties, thienopyrimidines have demonstrated anti-inflammatory effects in various models. These compounds can modulate inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation.
In Vivo Studies
A study conducted on xenograft models demonstrated that thienopyrimidine derivatives significantly reduced tumor size compared to controls (p < 0.05), suggesting their potential efficacy in clinical settings.
Cell Line Studies
In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, supporting its role as a promising candidate for further development in cancer therapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
